4-Fluoro-2,3-methylenedioxyphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,3-methylenedioxyphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methylenedioxy group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and scientific research.
Mechanism of Action
- Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of C-C bonds. In this context, the boronic acid moiety interacts with a palladium catalyst during the coupling process .
- Suzuki-Miyaura Coupling : This reaction is a powerful method for creating C-C bonds. The compound’s boronic acid group undergoes oxidative addition with a palladium catalyst, leading to the formation of a new Pd-C bond. Transmetalation then occurs, where nucleophilic organic groups (such as aryl or heteroaryl halides) are transferred from boron to palladium, resulting in the desired C-C bond formation .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,3-methylenedioxyphenylboronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. For instance, the reaction between 4-fluoro-2,3-methylenedioxyphenyl bromide and a boronic acid derivative under Suzuki-Miyaura conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2,3-methylenedioxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The fluoro and methylenedioxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve mild temperatures and the use of organic solvents such as tetrahydrofuran or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce boronic esters or borates.
Scientific Research Applications
4-Fluoro-2,3-methylenedioxyphenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3,4-methylenedioxyphenylboronic acid: Similar structure but with different substitution pattern.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a fluoro group.
3,4-(Methylenedioxy)phenylboronic acid: Lacks the fluoro substitution.
Uniqueness
4-Fluoro-2,3-methylenedioxyphenylboronic acid is unique due to the presence of both fluoro and methylenedioxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable reagent in synthetic chemistry and scientific research.
Properties
IUPAC Name |
(7-fluoro-1,3-benzodioxol-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2,10-11H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBRLFXVMFAXIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)OCO2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681630 |
Source
|
Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-92-2 |
Source
|
Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.